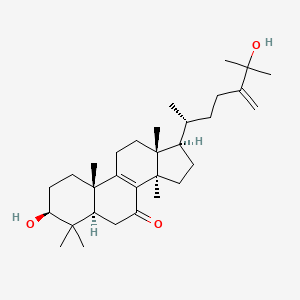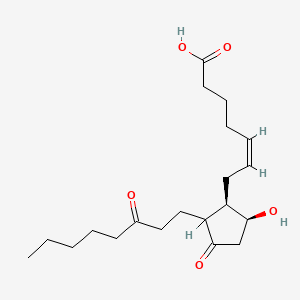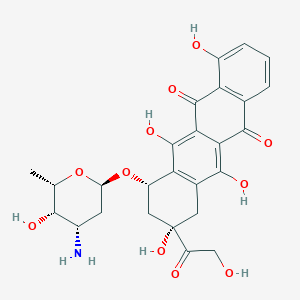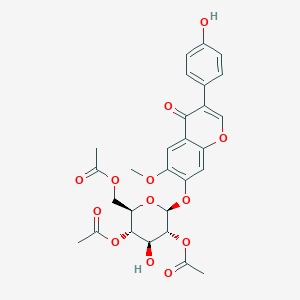
glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside is a glycosyloxyisoflavone that is the 2'',4'',6''-O-triacetyl- derivative of glycitin. It has a role as a plant metabolite. It is an acetate ester, a hydroxyisoflavone, a methoxyisoflavone, a glycosyloxyisoflavone and a monosaccharide derivative. It derives from a glycitin.
Applications De Recherche Scientifique
Glycosides Isolation and Structural Analysis
Research has identified various glycosides from different plant sources, contributing to the understanding of their chemical structures and potential applications. For instance, studies on Glechoma hederacea L. led to the isolation of several glycosides, including compounds structurally related to glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside. These compounds' structures were elucidated through chemical and spectral analysis, enhancing the knowledge of glycosides in scientific research (Yamauchi et al., 2007).
Discovery of Novel Isoflavone Glycosides
The exploration of Pueraria thunbergiana flowers resulted in the identification of new isoflavone glycosides, closely related to glycitein derivatives. This research contributes to the expanding library of isoflavone glycosides, which are crucial in various biological studies (Park et al., 1999).
Role in Diabetic Complications and Aldose Reductase Inhibition
Research on Platycodon grandiflorum's flower constituents, including glycitein-related compounds, has revealed their potential in treating diabetic complications. These studies focus on compounds' inhibitory activity on advanced glycation end products and aldose reductase, which are key in diabetes research (Jang et al., 2010).
Enhancing Nerve Growth Factor-Mediated Neurite Outgrowth
Investigations into Scoparia dulcis have uncovered acetylated flavonoid glycosides, similar to glycitein glucosides, demonstrating activity in enhancing nerve growth factor-mediated neurite outgrowth. This finding is significant in neurobiology and neuropharmacology (Li et al., 2004).
Glycosides in Traditional Medicine and Pharmacology
Studies on various plant species have isolated glycitein-related glycosides, contributing to traditional medicine and pharmacological research. These glycosides' structural elucidation and biological activities provide insights into their therapeutic potential (Merfort & Wendisch, 1987).
Propriétés
Nom du produit |
glycitein 7-O-beta-D-(2'',4'',6''-O-triacetyl)glucopyranoside |
|---|---|
Formule moléculaire |
C28H28O13 |
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-4-hydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H28O13/c1-13(29)36-12-23-26(38-14(2)30)25(34)27(39-15(3)31)28(41-23)40-22-10-20-18(9-21(22)35-4)24(33)19(11-37-20)16-5-7-17(32)8-6-16/h5-11,23,25-28,32,34H,12H2,1-4H3/t23-,25+,26-,27-,28-/m1/s1 |
Clé InChI |
AAOWDCXVOOKARC-BYUBTRPSSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)OC(=O)C)O)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)OC(=O)C)O)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



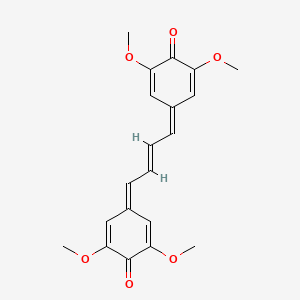
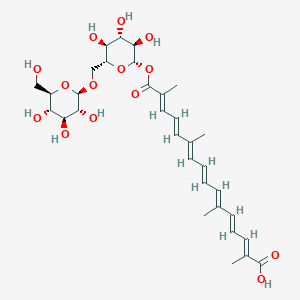
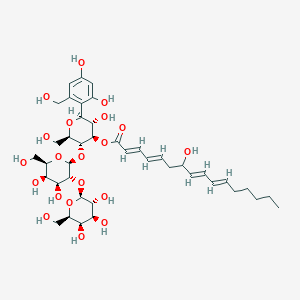
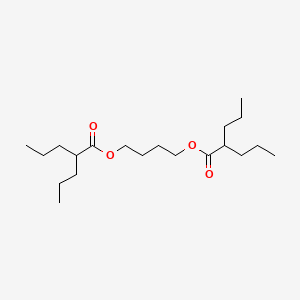
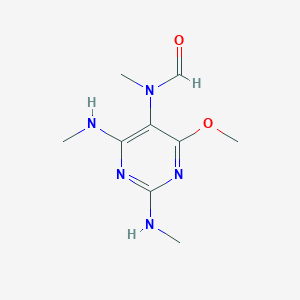
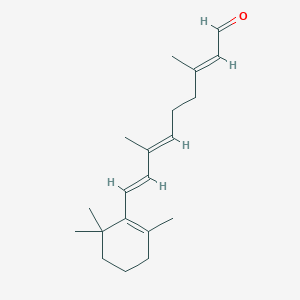

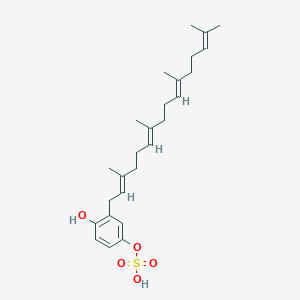
![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)
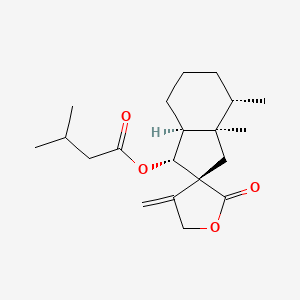
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)
